molecular formula C15H28N2O3 B13951310 tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13951310
M. Wt: 284.39 g/mol
InChI Key: FHYZOOPEADZKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a diazaspiro compound with tert-butyl bromoacetate under basic conditions, followed by hydrolysis and subsequent esterification . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions to optimize yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in understanding biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyethyl and diazaspiro moieties.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-8-5-15(6-9-17)4-7-16(12-15)10-11-18/h18H,4-12H2,1-3H3

InChI Key

FHYZOOPEADZKQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.